5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide
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Overview
Description
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonamide group, as well as an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the bromine and chlorine substituents through electrophilic aromatic substitution reactions. The sulfonamide group can be introduced via sulfonation followed by amination. The oxazole ring is often synthesized separately and then coupled to the pyridine core through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods often employ catalysts and optimized reaction conditions to minimize by-products and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The oxazole ring can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of
Properties
IUPAC Name |
5-bromo-6-chloro-N-(5-methyl-1,2-oxazol-4-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O3S/c1-5-8(4-13-17-5)14-18(15,16)6-2-7(10)9(11)12-3-6/h2-4,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLMQUIHJPWHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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